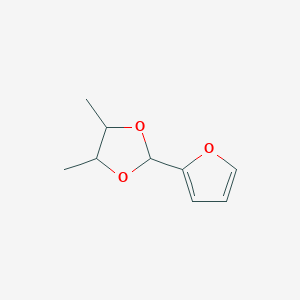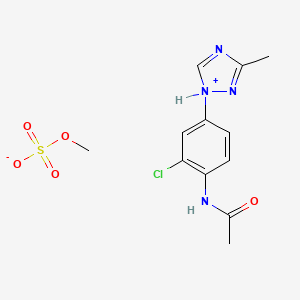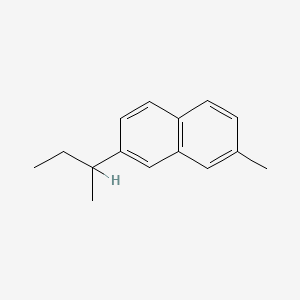
2-Methyl-7-(1-methylpropyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a 1-methylpropyl group at the seventh position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(1-methylpropyl)naphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using mixed acids-treated HBEA zeolite as a catalyst. The reaction is conducted at high temperatures, followed by crystallization to purify the product .
化学反応の分析
Types of Reactions
2-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various alkylated and acylated naphthalene derivatives
科学的研究の応用
2-Methyl-7-(1-methylpropyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In substitution reactions, the presence of electron-donating groups on the naphthalene ring enhances its reactivity towards electrophiles .
類似化合物との比較
Similar Compounds
1-Methylnaphthalene: An isomer with the methyl group at the first position.
2-Methylnaphthalene: Similar structure but lacks the 1-methylpropyl group.
7-Methylnaphthalene: Methyl group at the seventh position without additional substituents.
Uniqueness
2-Methyl-7-(1-methylpropyl)naphthalene is unique due to the presence of both a methyl and a 1-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its isomers .
特性
CAS番号 |
56564-73-9 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-butan-2-yl-7-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-12(3)14-8-7-13-6-5-11(2)9-15(13)10-14/h5-10,12H,4H2,1-3H3 |
InChIキー |
JQBSVVWCUAFQOU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC2=C(C=CC(=C2)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


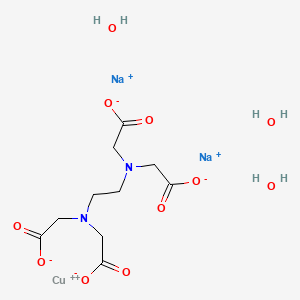
![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)
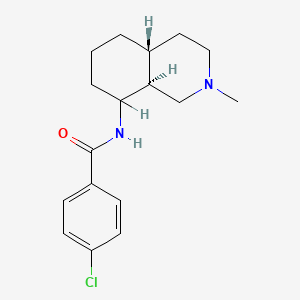
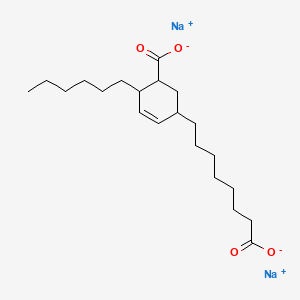
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
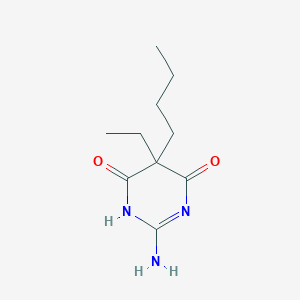
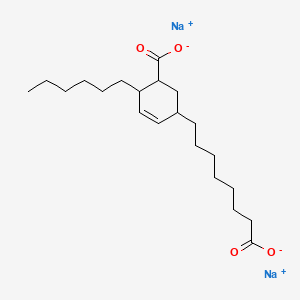
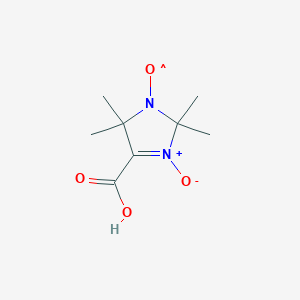
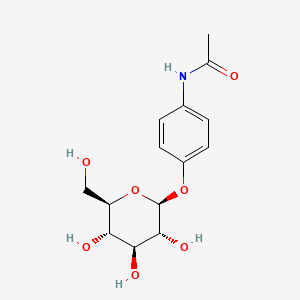
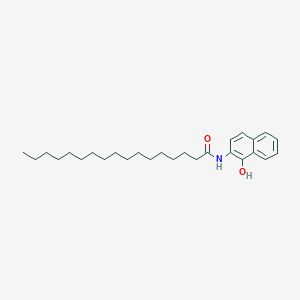
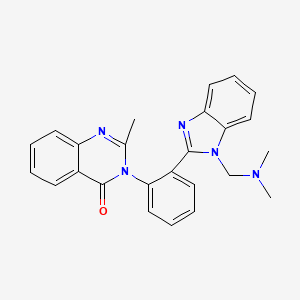
![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
